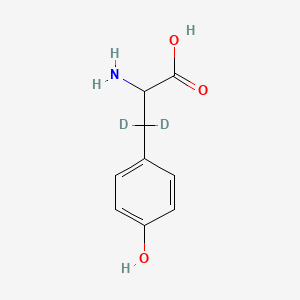

DL-Tyrosine-d2

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11NO3 |

|---|---|

Poids moléculaire |

183.20 g/mol |

Nom IUPAC |

2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5D2 |

Clé InChI |

OUYCCCASQSFEME-BFWBPSQCSA-N |

SMILES isomérique |

[2H]C([2H])(C1=CC=C(C=C1)O)C(C(=O)O)N |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origine du produit |

United States |

Foundational & Exploratory

Isotopic Purity of DL-Tyrosine-d2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available DL-Tyrosine-d2, a deuterated form of the amino acid tyrosine. This stable isotope-labeled compound is a critical tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification. Understanding its isotopic purity is paramount for accurate experimental design and data interpretation.

Data on Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Commercially available this compound is typically offered with high isotopic enrichment. The data below is compiled from various suppliers of stable isotope-labeled compounds. It is important to note that specific isotopic purity can vary between batches, and researchers should always refer to the certificate of analysis for the specific lot they are using.

| Compound Name | Deuteration Position | Isotopic Purity (Atom % D) | Chemical Purity |

| DL-Tyrosine (3,3-D₂) | 3,3 | 98% | ≥98% |

| DL-Tyrosine (ring-3,5-D₂) | ring-3,5 | 98% | ≥98% |

| L-Tyrosine (3,3-D₂) | 3,3 | 98% | ≥98%[1] |

| L-Tyrosine (ring-3,5-D₂) | ring-3,5 | 98% | ≥98%[2] |

Determination of Isotopic Purity: Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is a critical quality control step. The most common and reliable methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Liquid chromatography-electrospray ionization-high-resolution mass spectrometry is a powerful technique for determining isotopic enrichment.[3][4]

Methodology:

-

Sample Preparation: A solution of the this compound standard is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte of interest from any potential impurities.

-

Ionization: The eluent from the LC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the this compound molecules.

-

Mass Analysis: The ions are then analyzed by a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). The high resolution allows for the separation and accurate mass measurement of the different isotopologues (molecules with different numbers of deuterium atoms).

-

Data Analysis:

-

A full scan mass spectrum is acquired.

-

The isotopic cluster of the molecular ion is examined.

-

The relative abundance of the ion corresponding to the fully deuterated species (d2) is compared to the abundances of ions with fewer deuterium atoms (d1, d0) and any naturally occurring isotopes (e.g., ¹³C).

-

The isotopic purity is calculated based on the relative intensities of these peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the position of the deuterium labels.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

A proton NMR spectrum is acquired.

-

The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration.

-

The integration of the remaining proton signals can be used to estimate the level of deuteration.

-

-

²H NMR Spectroscopy:

-

A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

-

-

¹³C NMR Spectroscopy:

-

Carbon-13 NMR can also be used to confirm the positions of deuteration due to the effect of deuterium on the chemical shifts of adjacent carbon atoms.

-

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for Determining the Isotopic Purity of this compound.

This comprehensive approach, combining both high-resolution mass spectrometry and NMR spectroscopy, ensures an accurate and reliable determination of the isotopic purity of this compound, providing researchers with the confidence needed for their demanding applications.

References

- 1. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]

- 2. L-Tyrosine (ring-3,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-449-5 [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Tyrosine-d2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Deuterium-labeled compounds, such as DL-Tyrosine-d2, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2] The substitution of hydrogen with deuterium results in a mass shift that is easily detectable by mass spectrometric techniques, without significantly altering the chemical properties of the molecule.[3]

The quantitative data for DL-Tyrosine and its deuterated isotopologues are summarized in the table below. It is important to note that the properties of a specific this compound molecule will depend on the position and number of deuterium atoms. The data presented here are for the non-deuterated form and common deuterated L-isomers, which can be used as a close approximation.

| Property | Value | Source |

| Molecular Formula | C₉H₉D₂NO₃ | Inferred |

| Molecular Weight | ~183.20 g/mol | L-Tyrosine-2,6-d2[4], L-Tyrosine-ring-3,5-d2[5] |

| Exact Mass | ~183.086 Da | L-Tyrosine-2,6-d2 |

| Appearance | White to off-white solid/powder | DL-Tyrosine, D-Tyrosine |

| Melting Point | >300 °C (decomposes) | L-Tyrosine-(phenyl-3,5-d2), L-TYROSINE-2,6-D2 |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | DL-Tyrosine |

Chemical Structure

The fundamental structure of this compound consists of a racemic mixture of D- and L-tyrosine where two hydrogen atoms have been replaced by deuterium atoms. The exact location of deuteration can vary, for example, on the phenyl ring (e.g., L-Tyrosine-2,6-d2 or L-Tyrosine-ring-3,5-d2) or on the aliphatic side chain (e.g., L-Tyrosine-3,3-d2).

-

IUPAC Name: 2-amino-3-(4-hydroxyphenyl)propanoic acid (non-deuterated)

-

SMILES: C1=CC(=CC=C1CC(C(=O)O)N)O (non-deuterated)

Experimental Protocols

While specific experimental protocols for a generic "this compound" are not available, the following outlines a general methodology for the synthesis of deuterated amino acids and their application in quantitative mass spectrometry.

Synthesis of Deuterated Amino Acids

The synthesis of deuterated amino acids can be achieved through various methods, including:

-

Acid- or Base-Catalyzed H/D Exchange: This method involves heating the amino acid in a deuterated solvent such as D₂O with an acid or base catalyst. For instance, L-Tyrosine can be deuterated on the aromatic ring by heating in D₂SO₄ in D₂O.

-

Metal-Catalyzed H/D Exchange: Transition metals like palladium or ruthenium can catalyze the exchange of hydrogen for deuterium.

-

Enzymatic Methods: Specific enzymes can be used to achieve stereoselective deuteration.

A general procedure for acid-catalyzed deuteration of the aromatic ring of tyrosine would involve:

-

Dissolving L-Tyrosine in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

-

Heating the mixture for an extended period (e.g., over 48 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.

-

Neutralizing the solution and isolating the deuterated tyrosine product.

-

Purification of the product using techniques such as recrystallization or chromatography.

Use as an Internal Standard in Mass Spectrometry

Deuterated amino acids are widely used as internal standards for accurate quantification of their non-deuterated counterparts in biological samples.

A typical workflow for this application is as follows:

-

Sample Preparation: A known amount of the deuterated internal standard (e.g., this compound) is spiked into the biological sample (e.g., plasma, tissue homogenate).

-

Extraction: The analyte of interest (endogenous DL-Tyrosine) and the internal standard are extracted from the sample matrix.

-

Derivatization (Optional): If necessary, the extracted amino acids are derivatized to improve their chromatographic and mass spectrometric properties.

-

LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte and the internal standard co-elute but are distinguished by their different masses.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for using a deuterated amino acid as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantification using a deuterated internal standard.

References

Synthesis and manufacturing of deuterated tyrosine

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated tyrosine, a critical isotopically labeled amino acid with significant applications in research and pharmaceutical development. The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, offers a powerful tool for investigating reaction mechanisms, protein structure and function, and for enhancing the metabolic stability of therapeutic agents. This document details various chemical and enzymatic synthetic routes, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction to Deuterated Tyrosine

Deuterated tyrosine is a form of L-tyrosine where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is particularly valuable in drug discovery and development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect. This effect can slow down metabolic processes at specific sites in a drug molecule, potentially improving its pharmacokinetic profile by increasing its half-life and reducing the formation of toxic metabolites[1][2]. Furthermore, deuterated compounds serve as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS and as tracers in metabolic studies[3][4].

Synthetic Methodologies

The synthesis of deuterated tyrosine can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired deuteration pattern (site-specific vs. uniform), required isotopic purity, and scalability.

Chemical Synthesis

Chemical synthesis offers versatility in introducing deuterium at specific positions within the tyrosine molecule. Common approaches include acid-catalyzed H/D exchange and multi-step organic synthesis starting from deuterated precursors.

A common strategy for producing L-[2',3',5',6'-d4]Tyrosine (Tyr-d4) involves direct deuteration of tyrosine using a strong deuterated acid at high temperatures. One method involves heating tyrosine in concentrated deuterated hydrochloric acid (DCl) to achieve deuteration of the aromatic ring[5]. Subsequent steps can be employed to selectively remove deuterium from other positions if needed. Another approach utilizes deuterated sulfuric acid (D₂SO₄) to achieve high levels of deuteration on the aromatic ring.

For the synthesis of protected deuterated amino acids, a multi-step pathway is often employed. An example is the synthesis of deuterated protected tyrosine, which involves several reaction steps starting from non-deuterated precursors to establish and test the synthetic route before using expensive deuterated reagents.

Enzymatic Synthesis

Enzymatic methods provide high stereoselectivity and regioselectivity, often under milder reaction conditions compared to chemical methods. Enzymes such as tyrosine phenol-lyase and L-phenylalanine hydroxylase can be utilized for the synthesis of deuterated tyrosine.

One enzymatic approach involves the conversion of L-Phenylalanine to L-Tyrosine using L-phenylalanine hydroxylase, where deuterium can be introduced at specific positions. Another method uses tyrosine phenol-lyase to catalyze the synthesis from deuterated precursors.

Quantitative Data on Synthesis

The efficiency of deuterated tyrosine synthesis is evaluated based on reaction yields, isotopic purity, and enantiomeric purity. The following tables summarize quantitative data from various synthetic approaches.

| Method | Deuterated Product | Starting Material | Key Reagents | Isotopic Purity (%) | Yield (%) | Reference |

| Acid-Catalyzed H/D Exchange | DL-[2,2',3',5',6'-d5]Tyr | Tyrosine | conc. DCl | ~60 (for d4 after back-exchange) | Not specified | |

| Acid-Catalyzed H/D Exchange | α,2,3,5,6-pentadeuterated tyrosine | Tyrosine | 50% D₂SO₄ in D₂O | 99 | 50 | |

| Multi-step Chemical Synthesis | Protected Deuterated Tyrosine | Non-deuterated Tyrosine (for route validation) | Not specified | Not applicable | Step 1: 98, Step 2: 74, Step 3: 71, Step 4: 54 | |

| Reductive Deoxygenation/Deuteration | Spin-Isolated Phenylalanine and Tyrosine | Boc-Tyr-OMe | Mg⁰, 10% Pd/C, ND₄Cl, CD₃OD | >90 | 88 (overall for two steps) | |

| Enzymatic Synthesis | Doubly labeled L-Tyr | L-Phe | L-phenylalanine hydroxylase | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of deuterated tyrosine.

Protocol for L-[2',3',5',6'-d4]Tyrosine (Tyr-d4) Synthesis via Acid Catalysis

This protocol is adapted from the method described by Tokuhisa et al. (1980).

-

Deuteration: L-Tyrosine is heated in concentrated deuterated hydrochloric acid (DCl) at 180°C for 4 hours. This results in the formation of DL-[2,2',3',5',6'-d5]Tyr.

-

Back-Exchange: The deuterium at the α-carbon (2-position) is selectively replaced with a proton by refluxing the product with an acetic acid-acetic anhydride mixture. This yields DL-[2',3',5',6'-d4]Tyr.

-

Enzymatic Resolution: The resulting racemic mixture (DL-Tyr-d4) is resolved using an appropriate enzyme to obtain the desired L-enantiomer. The isotopic purity of the final L-Tyr-d4 is approximately 60%.

-

Further Modification (Optional): To prepare L-[2',6'-d2]Tyr, the obtained L-Tyr-d4 is refluxed with 5.5N HCl.

Protocol for Multi-Step Synthesis of Protected Deuterated Tyrosine

The following protocol outlines a general workflow for the multi-step synthesis of protected amino acids, as validated with non-deuterated compounds by Meeuwsen and Dahl.

-

Protection of the amine group: The starting tyrosine is reacted with a suitable protecting group (e.g., Boc anhydride) to protect the amino functionality.

-

Esterification of the carboxylic acid: The carboxylic acid group is then esterified, for example, by reaction with methanol in the presence of an acid catalyst.

-

Introduction of Deuterium: Deuterium is introduced at the desired position. For aromatic ring deuteration, this could involve an electrophilic aromatic substitution using a deuterated acid.

-

Final Deprotection/Modification: Depending on the target molecule, further deprotection or modification steps are carried out.

Protocol for Enzymatic Synthesis of L-Tyrosine

This protocol is based on the general principles of enzymatic synthesis of amino acids.

-

Reaction Setup: A reaction mixture is prepared containing the precursor (e.g., a deuterated phenolic compound), pyruvate, and ammonia in a suitable buffer.

-

Enzyme Addition: Tyrosine phenol-lyase is added to the reaction mixture.

-

Incubation: The mixture is incubated under optimal conditions of temperature and pH for the enzyme.

-

Product Isolation: The synthesized L-tyrosine is isolated and purified from the reaction mixture using techniques such as chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key synthetic pathways and experimental workflows.

Caption: Chemical synthesis workflow for L-[2',3',5',6'-d4]Tyrosine.

Caption: General workflow for the enzymatic synthesis of deuterated L-Tyrosine.

Caption: Biosynthetic pathway of catecholamines from Phenylalanine and Tyrosine.

Applications in Drug Development and Research

The primary application of deuterated tyrosine in drug development is to leverage the kinetic isotope effect to improve the metabolic stability of drug candidates. By strategically replacing hydrogen with deuterium at known sites of metabolism, the rate of drug breakdown can be reduced, leading to a longer half-life, improved bioavailability, and potentially a better safety profile.

In research, deuterated tyrosine is extensively used in:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study protein structure and dynamics. Isotopically labeled amino acids help in simplifying complex NMR spectra and provide specific structural information.

-

Mass Spectrometry (MS): As internal standards for accurate quantification of tyrosine and related metabolites in biological samples.

-

Mechanistic Studies: To probe the mechanisms of enzymatic reactions involving tyrosine by measuring kinetic isotope effects.

Conclusion

The synthesis and manufacturing of deuterated tyrosine are of significant interest to the scientific and pharmaceutical communities. Both chemical and enzymatic methods offer viable routes to these valuable compounds, each with its own set of advantages. The choice of synthetic strategy depends on the specific requirements of the application, including the desired deuteration pattern and scale of production. The continued development of more efficient and selective deuteration methods will further facilitate the use of deuterated tyrosine in advancing our understanding of biological systems and in the creation of safer and more effective medicines.

References

- 1. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Site-specific deuteration of tyrosine and their assay by selective ion monitoring method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine is the racemic mixture of the non-essential aromatic amino acid, tyrosine. Synthesized in the body from phenylalanine, tyrosine is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1][2][3] Its unique phenolic side chain confers specific chemical properties that are crucial for its biological function and make it a significant molecule in various research and pharmaceutical applications. This guide provides a comprehensive overview of the physical and chemical properties of DL-Tyrosine, detailed experimental protocols for their determination, and its role in cellular signaling pathways relevant to drug development.

Physical and Chemical Properties

The physicochemical properties of DL-Tyrosine are summarized below. These quantitative data are essential for a range of applications, from designing drug formulations to understanding its behavior in biological systems.

Table 1: Physical Properties of DL-Tyrosine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][4] |

| Molar Mass | 181.19 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ≥300 °C (decomposes) | |

| 325 °C | ||

| Density | 1.46 g/cm³ |

Table 2: Chemical and Solubility Properties of DL-Tyrosine

| Property | Value | Conditions | Source(s) |

| IUPAC Name | 2-amino-3-(4-hydroxyphenyl)propanoic acid | - | |

| CAS Number | 556-03-6 | - | |

| pKa₁ (α-carboxyl) | 2.18 - 2.20 | 25 °C | |

| pKa₂ (α-amino) | 9.11 | 25 °C | |

| pKa₃ (phenolic OH) | 10.6 | 25 °C | |

| Solubility in Water | 0.453 g/L | 25 °C | |

| Slightly soluble | - | ||

| Solubility in 0.1 M NaOH | 10 mg/mL | Ultrasonic, warming to 60°C | |

| Solubility in 0.1 M HCl | 5 mg/mL | Ultrasonic, warming to 60°C | |

| Solubility in DMSO | < 1 mg/mL (slightly soluble) | - | |

| Solubility in Ethanol | Insoluble | - | |

| Solubility in Methanol | Slightly soluble | - |

Spectral Properties

-

Infrared (IR) Spectroscopy : The IR spectrum of DL-Tyrosine shows characteristic peaks corresponding to its functional groups. A broad band is typically observed around 3200 cm⁻¹ due to the stretching vibrations of the -NH₂ and -OH groups. The spectrum also exhibits maxima at wavelengths consistent with its molecular structure when analyzed as a potassium bromide (KBr) dispersion.

-

UV-Vis Spectroscopy : DL-Tyrosine exhibits UV absorbance maxima at approximately 226 nm and 282 nm. The phenolic hydroxyl group is a chromophore, and its absorbance spectrum is pH-dependent, a property that can be exploited to determine its pKa.

Experimental Protocols

Detailed and precise methodologies are critical for obtaining reliable data. The following sections describe standard protocols for determining key properties of DL-Tyrosine.

Melting Point Determination

The melting point of a compound is a key indicator of its purity. For DL-Tyrosine, which has a high melting point with decomposition, a capillary method using a digital melting point apparatus is standard.

Methodology:

-

Sample Preparation : A small amount of finely ground, dry DL-Tyrosine powder is packed into a capillary tube to a height of about 3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup : The capillary tube is placed in the heating block of a Mel-Temp apparatus or similar device.

-

Heating : The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Measurement : The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For compounds that decompose, the temperature at which discoloration or charring begins is noted.

Below is a generalized workflow for this process.

Solubility Determination

Determining the solubility of an amino acid is crucial for its application in formulations and for understanding its behavior in different biological and chemical environments. The isothermal shake-flask method is a common and reliable technique.

Methodology:

-

Preparation of Saturated Solution : An excess amount of DL-Tyrosine is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container, such as a jacketed glass vessel.

-

Equilibration : The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis : A sample of the clear supernatant is carefully withdrawn and diluted. The concentration of DL-Tyrosine in the sample is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy by measuring absorbance at its λmax.

-

Calculation : The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

pKa Determination by Spectrophotometric Titration

The pKa values of the ionizable groups in tyrosine can be determined by monitoring changes in the UV absorbance spectrum as a function of pH. The phenolic hydroxyl group, in particular, shows a distinct shift in its absorbance maximum upon deprotonation.

Methodology:

-

Sample Preparation : A solution of DL-Tyrosine of known concentration is prepared in a non-buffering solvent like deionized water.

-

Initial Spectrum : The UV absorbance spectrum of the solution is recorded at a starting pH (e.g., a low pH where the phenolic group is fully protonated).

-

Titration : The pH of the solution is incrementally increased by adding small, precise volumes of a strong base (e.g., NaOH). After each addition, the solution is mixed thoroughly, the pH is measured, and the UV spectrum is recorded.

-

Data Analysis : The absorbance at a specific wavelength where the change is maximal (e.g., 295 nm for the tyrosinate ion) is plotted against the measured pH.

-

pKa Calculation : The resulting data are fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

Role in Signaling Pathways and Drug Development

Tyrosine residues in proteins are central to cellular communication. The phosphorylation of tyrosine by enzymes known as tyrosine kinases is a critical "on/off" switch in a multitude of signaling pathways that regulate cell growth, differentiation, and metabolism.

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to an extracellular ligand (like a growth factor), dimerize and autophosphorylate specific tyrosine residues on their intracellular domains. These phosphorylated tyrosines then act as docking sites for various intracellular signaling proteins containing SH2 or PTB domains, initiating downstream cascades such as the MAPK and PI3K/Akt pathways.

Given their crucial role, dysregulation of RTK signaling is a hallmark of many cancers and other diseases. This makes RTKs and their downstream pathways prime targets for drug development. Inhibitors that block the kinase activity of RTKs (tyrosine kinase inhibitors, or TKIs) are a major class of modern cancer therapeutics.

The diagram below illustrates a generalized RTK signaling cascade.

Conclusion

DL-Tyrosine is a molecule of significant interest in both fundamental research and applied sciences. A thorough understanding of its physical, chemical, and spectral properties is essential for its effective use. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and similar biomolecules. Furthermore, its central role in cellular signaling pathways underscores its importance in drug discovery and development, particularly in the design of therapeutics targeting kinase-driven diseases.

References

The Role of DL-Tyrosine-d2 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of DL-Tyrosine-d2 as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical methods, ensuring accuracy and precision in the determination of analyte concentrations in complex biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled compound (this compound) is added to a sample containing the analyte of interest (endogenous L-Tyrosine). The deuterated standard is chemically identical to the analyte, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] Any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate quantification of the analyte can be achieved, compensating for variations in sample handling and instrument performance.

Mechanism of Action of this compound

This compound serves as an ideal internal standard for the quantification of tyrosine for several key reasons:

-

Co-elution: Due to its identical chemical structure, this compound co-elutes with the endogenous tyrosine during liquid chromatography. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in time, leading to a more accurate ratio measurement.

-

Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is virtually identical to that of unlabeled tyrosine. This is a critical factor for accurate quantification based on response ratios.

-

Mass Differentiation: The deuterium labels give this compound a distinct mass-to-charge ratio (m/z) from the endogenous tyrosine. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.

-

Predictable Fragmentation: The fragmentation pattern of this compound in the collision cell of a tandem mass spectrometer is predictable and similar to that of tyrosine, with a corresponding mass shift in the product ions. This allows for the development of specific and sensitive Multiple Reaction Monitoring (MRM) methods.

The following diagram illustrates the core principle of using an internal standard in a quantitative LC-MS/MS workflow.

Caption: Workflow illustrating the addition and function of an internal standard.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes typical mass spectrometric parameters for the analysis of L-Tyrosine using this compound as an internal standard. These values are essential for setting up a sensitive and specific MRM method on a triple quadrupole mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| L-Tyrosine | 182.1 | 136.1 | Positive |

| This compound | 184.1 | 138.1 | Positive |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion corresponds to the loss of the carboxylic acid group.

Experimental Protocol: Quantification of Tyrosine in Human Plasma

This protocol provides a general framework for the quantification of L-Tyrosine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

L-Tyrosine reference standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Preparation of Stock and Working Solutions:

-

L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in a suitable solvent (e.g., 0.1 M HCl or methanol/water mixture).

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the L-Tyrosine stock solution.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the L-Tyrosine stock solution into blank human plasma.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent (e.g., methanol or acetonitrile).

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other endogenous compounds (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: As listed in the quantitative data table.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method using an internal standard, from sample receipt to final data analysis.

Caption: A typical workflow for a bioanalytical method using an internal standard.

Tyrosine in Signaling Pathways

Tyrosine is a critical amino acid that serves as a precursor for the synthesis of several important signaling molecules, including neurotransmitters and hormones. Furthermore, tyrosine residues within proteins are key targets for phosphorylation by tyrosine kinases, a fundamental mechanism in cellular signal transduction.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor tyrosine kinases are a major class of cell surface receptors that play crucial roles in regulating cell growth, differentiation, and metabolism.[3][4][5] The binding of a ligand (e.g., a growth factor) to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for various signaling proteins, initiating downstream signaling cascades.

The following diagram provides a simplified overview of a generic RTK signaling pathway.

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Unlocking Cellular Secrets: A Technical Guide to Deuterium Labeling in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids have emerged as indispensable tools in modern scientific inquiry, providing a powerful lens through which to investigate the intricate dance of molecules within biological systems. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can subtly alter the physicochemical properties of amino acids. This isotopic substitution, while minimally disruptive to the overall biological machinery, enables the precise tracking and quantification of metabolic processes, the elucidation of protein structure and dynamics, and the optimization of therapeutic agents. This in-depth technical guide delves into the core principles, experimental methodologies, and diverse applications of deuterium labeling in amino acids, offering a comprehensive resource for professionals at the forefront of research and drug development.

Core Principles: The Power of a Single Neutron

The utility of deuterium labeling hinges on the mass difference between protium (¹H) and deuterium (²H). This seemingly minor addition of a neutron imparts distinct physical properties that can be exploited in various analytical techniques.

The Kinetic Isotope Effect (KIE): A Game-Changer in Drug Development

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of deuterated drug development.[1] By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the metabolic breakdown of a drug can be slowed, leading to an improved pharmacokinetic profile, including increased half-life and reduced dosing frequency.[1]

Data Presentation: Quantitative Insights at a Glance

The following tables summarize key quantitative data associated with deuterium labeling of amino acids, providing a ready reference for experimental design and data interpretation.

Table 1: Theoretical Mass Shifts for Perdeuterated Amino Acids

This table provides the theoretical increase in monoisotopic mass for each of the 20 standard amino acids when all non-exchangeable hydrogen atoms are replaced with deuterium.

| Amino Acid | Abbreviation | Molecular Formula (non-deuterated) | Number of Non-Exchangeable Hydrogens | Monoisotopic Mass (Da) | Monoisotopic Mass of Perdeuterated Amino Acid (Da) | Mass Shift (Da) |

| Alanine | Ala, A | C₃H₇NO₂ | 4 | 89.0477 | 93.0728 | 4.0251 |

| Arginine | Arg, R | C₆H₁₄N₄O₂ | 11 | 174.1117 | 185.1809 | 11.0692 |

| Asparagine | Asn, N | C₄H₈N₂O₃ | 5 | 132.0535 | 137.0849 | 5.0314 |

| Aspartic Acid | Asp, D | C₄H₇NO₄ | 4 | 133.0321 | 137.0572 | 4.0251 |

| Cysteine | Cys, C | C₃H₇NO₂S | 4 | 121.0197 | 125.0448 | 4.0251 |

| Glutamic Acid | Glu, E | C₅H₉NO₄ | 6 | 147.0532 | 153.0909 | 6.0376 |

| Glutamine | Gln, Q | C₅H₁₀N₂O₃ | 7 | 146.0691 | 153.1132 | 7.0440 |

| Glycine | Gly, G | C₂H₅NO₂ | 2 | 75.0320 | 77.0446 | 2.0126 |

| Histidine | His, H | C₆H₉N₃O₂ | 6 | 155.0695 | 161.1072 | 6.0377 |

| Isoleucine | Ile, I | C₆H₁₃NO₂ | 10 | 131.0946 | 141.1574 | 10.0628 |

| Leucine | Leu, L | C₆H₁₃NO₂ | 10 | 131.0946 | 141.1574 | 10.0628 |

| Lysine | Lys, K | C₆H₁₄N₂O₂ | 10 | 146.1055 | 156.1683 | 10.0628 |

| Methionine | Met, M | C₅H₁₁NO₂S | 8 | 149.0510 | 157.1014 | 8.0502 |

| Phenylalanine | Phe, F | C₉H₁₁NO₂ | 8 | 165.0789 | 173.1293 | 8.0504 |

| Proline | Pro, P | C₅H₉NO₂ | 7 | 115.0633 | 122.1074 | 7.0441 |

| Serine | Ser, S | C₃H₇NO₃ | 4 | 105.0426 | 109.0677 | 4.0251 |

| Threonine | Thr, T | C₄H₉NO₃ | 6 | 119.0582 | 125.0959 | 6.0377 |

| Tryptophan | Trp, W | C₁₁H₁₂N₂O₂ | 9 | 204.0899 | 213.1464 | 9.0565 |

| Tyrosine | Tyr, Y | C₉H₁₁NO₃ | 7 | 181.0739 | 188.1180 | 7.0441 |

| Valine | Val, V | C₅H₁₁NO₂ | 8 | 117.0789 | 125.1293 | 8.0504 |

Table 2: Typical Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions

The magnitude of the KIE (kH/kD) can provide valuable insights into the rate-limiting step of an enzymatic reaction. A significant primary KIE (typically > 2) suggests that C-H bond cleavage is part of the rate-determining step.

| Enzyme | Substrate | Reaction | Typical kH/kD | Reference |

| D-Amino Acid Oxidase | D-Alanine | Dehydrogenation | 9.1 +/- 1.5 | [2] |

| Alcohol Dehydrogenase | Ethanol | Oxidation | ~3-4 | [3] |

| Cytochrome P450 | Various | Hydroxylation | 2-10 | [3] |

| Monoamine Oxidase | Dopamine | Oxidation | ~5-10 | |

| Nonheme Iron Enzymes | N-substituted glycine ester | 1,3-Nitrogen Migration | 2.1 |

Table 3: Comparison of Quantitative Proteomics Strategies

Deuterium labeling can be employed in various quantitative proteomics workflows. This table compares three common approaches: D₂O metabolic labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids, and chemical labeling with deuterated reagents (e.g., dimethyl labeling).

| Feature | D₂O Metabolic Labeling | SILAC with Deuterated Amino Acids | Deuterated Dimethyl Labeling |

| Principle | In vivo incorporation of deuterium from heavy water into non-essential amino acids. | In vivo metabolic incorporation of "heavy" amino acids (e.g., deuterated lysine and arginine). | In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with deuterated formaldehyde. |

| Applicability | In vivo (animals, humans), in vitro (cell culture). | Primarily in vitro (dividing cells). | In vitro (any protein/peptide sample). |

| Labeling Efficiency | Dependent on the rate of biosynthesis of non-essential amino acids and D₂O concentration. | High, typically >95% incorporation after several cell doublings. | High, typically >98%. |

| Multiplexing | Limited, typically two-plex (labeled vs. unlabeled). | Up to three-plex with different isotopes. | Up to three-plex with different isotopic formaldehydes and cyanoborohydrides. |

| Cost | Relatively low. | High (cost of labeled amino acids). | Low. |

| Sample Mixing | After protein extraction and digestion. | Early, at the cell or protein level, minimizing downstream variability. | After peptide digestion and labeling. |

| Advantages | In vivo applicability, low cost. | High accuracy and precision due to early sample mixing. | Applicable to any sample type, low cost, fast. |

| Disadvantages | Complex data analysis, potential for metabolic and toxic effects at high D₂O concentrations. | Limited to metabolically active, dividing cells; expensive. | Potential for incomplete labeling and side reactions; sample mixing occurs later in the workflow. |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments involving deuterium-labeled amino acids.

Protocol 1: D₂O Metabolic Labeling for Protein Turnover Analysis in Cell Culture

This protocol outlines the general steps for measuring protein synthesis rates in cultured cells using heavy water (D₂O).

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Adaptation: Culture cells under standard conditions until they reach the desired confluency.

-

Labeling: Prepare the labeling medium by supplementing the standard medium with D₂O to a final concentration of 4-8% (v/v). Replace the standard medium with the D₂O-containing medium.

-

Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells. For adherent cells, wash with PBS before lysis. For suspension cells, pellet by centrifugation.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer on ice.

-

Protein Digestion:

-

Quantify the protein concentration in each lysate.

-

Take a fixed amount of protein from each time point.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Desalt the peptide samples using a C18 StageTip or equivalent.

-

Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Specialized software (e.g., d2ome) can be used to analyze the isotopic distribution of peptides over time to determine the rate of deuterium incorporation and calculate protein turnover rates.

-

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol describes a typical bottom-up HDX-MS experiment to probe protein conformation and dynamics.

Materials:

-

Purified protein of interest

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated exchange buffer (e.g., 20 mM Tris, 150 mM NaCl in D₂O, pD adjusted to 7.4)

-

Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing a denaturant like guanidine hydrochloride)

-

Immobilized pepsin column

-

LC-MS/MS system with a refrigerated autosampler and column compartment

Procedure:

-

Protein Sample Preparation: Prepare the protein in a non-deuterated buffer at a suitable concentration.

-

Deuterium Labeling:

-

Initiate the exchange reaction by diluting the protein sample into the deuterated exchange buffer (typically a 1:9 or 1:19 ratio) at a controlled temperature (e.g., 25°C).

-

Incubate for various time points (e.g., 10s, 1min, 10min, 1h, 4h).

-

-

Quenching: Stop the exchange reaction by adding the ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange of deuterium for hydrogen.

-

Proteolytic Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (e.g., 0-4°C). The protein is rapidly digested into peptides.

-

Peptide Trapping and Separation:

-

The resulting peptides are trapped and desalted on a C18 trap column.

-

Peptides are then separated by reverse-phase chromatography using a C18 analytical column with a fast gradient of acetonitrile in 0.1% formic acid. The entire chromatographic system is kept at a low temperature to minimize back-exchange.

-

-

Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer.

-

Data Analysis:

-

Identify the peptic peptides in a separate, non-deuterated control run.

-

Specialized software (e.g., HDExaminer, DynamX) is used to measure the mass increase of each peptide at each time point, which corresponds to the amount of deuterium incorporated.

-

The deuterium uptake curves for each peptide provide information on the solvent accessibility and hydrogen bonding of the corresponding protein region.

-

Protocol 3: Enzymatic Synthesis of α-Deuterated Amino Acids

This protocol provides a general framework for the enzymatic synthesis of α-deuterated amino acids using an α-oxo-amine synthase.

Materials:

-

α-oxo-amine synthase (e.g., SxtA AONS)

-

α-amino acid or α-amino ester substrate

-

Deuterium oxide (D₂O)

-

Buffer (e.g., potassium phosphate buffer in D₂O)

-

Pyridoxal 5'-phosphate (PLP) cofactor

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the α-amino acid or α-amino ester substrate, PLP, and the α-oxo-amine synthase in the D₂O-based buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 12-24 hours).

-

Reaction Quenching: Stop the reaction by adding a protein precipitant like acetone or by heat inactivation.

-

Purification:

-

Centrifuge the quenched reaction to pellet the precipitated enzyme.

-

Remove the supernatant and evaporate the solvent.

-

The deuterated amino acid can be further purified using techniques like ion-exchange chromatography or HPLC.

-

-

Analysis: Confirm the deuterium incorporation and stereoselectivity using mass spectrometry and chiral chromatography or NMR spectroscopy.

Mandatory Visualization: Diagrams of Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental principles and experimental workflows in deuterium labeling of amino acids.

Caption: The Kinetic Isotope Effect (KIE) on reaction rates.

Caption: Experimental workflow for D₂O metabolic labeling.

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Caption: Tracing deuterium from D₂O into newly synthesized proteins.

References

Unlocking Cellular Secrets: A Technical Guide to Stable Isotope-Labeled Compounds in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) compounds have become an indispensable tool in modern scientific research, offering unparalleled insights into complex biological processes. By replacing atoms with their non-radioactive, heavier counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), these compounds act as tracers, allowing for the precise tracking and quantification of molecules within living systems. This technical guide provides a comprehensive overview of the core applications of SIL compounds, with a focus on proteomics, metabolic flux analysis, and drug development, complete with detailed experimental protocols and data presentation.

Quantitative Proteomics: Unraveling the Proteome with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for the accurate quantification of proteins and their post-translational modifications (PTMs).[1][2][3] The principle lies in the metabolic incorporation of "light" (naturally abundant) or "heavy" (isotope-labeled) amino acids into the entire proteome of cultured cells.[4][5] This allows for the direct comparison of protein abundance between different cell populations.

Key Applications of SILAC:

-

Differential Protein Expression Analysis: Comparing protein levels between different experimental conditions (e.g., drug-treated vs. control).

-

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in phosphorylation, ubiquitination, and other modifications.

-

Protein-Protein Interaction Studies: Identifying specific interaction partners by distinguishing them from non-specific binders.

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

Experimental Protocol: A Step-by-Step Guide to a Classic SILAC Experiment

This protocol outlines the key steps for a typical SILAC experiment designed to compare protein abundance between two cell populations.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel. One population is grown in a "light" medium containing standard amino acids (e.g., L-Arginine and L-Lysine).

- The second population is cultured in a "heavy" medium where the standard amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).

- Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

2. Cell Lysis and Protein Extraction:

- Harvest both "light" and "heavy" labeled cell populations.

- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Pooling and Protein Digestion:

- Mix equal amounts of protein from the "light" and "heavy" lysates.

- Perform in-solution or in-gel digestion of the combined protein sample using a protease, most commonly trypsin. Trypsin cleaves proteins C-terminal to arginine and lysine residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain a labeled amino acid.

4. Peptide Desalting and Fractionation:

- Desalt the digested peptides using a C18 solid-phase extraction method to remove contaminants.

- For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve the depth of proteomic analysis.

5. LC-MS/MS Analysis:

- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

6. Data Analysis:

- Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

- The software will identify peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs. The ratio of the peak intensities directly reflects the relative abundance of the protein in the two cell populations.

Data Presentation: Quantifying Proteome Remodeling

The results of a SILAC experiment are typically presented as ratios of protein abundance between the experimental conditions. This quantitative data can be summarized in a table format for clear interpretation.

| Protein ID | Gene Name | Description | Log₂(Fold Change) (Heavy/Light) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.15 | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.58 | 0.012 |

| P10412 | GNAS | Guanine nucleotide-binding protein G(s) subunit alpha | 1.89 | 0.005 |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -0.12 | 0.880 |

This is an example table with hypothetical data for illustrative purposes.

Visualization of the SILAC Workflow

Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.

Metabolic Flux Analysis: Mapping the Flow of Metabolism

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate (e.g., glucose or glutamine) into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites.

Core Applications of ¹³C-MFA:

-

Quantifying Central Carbon Metabolism: Determining the flux through glycolysis, the pentose phosphate pathway, and the TCA cycle.

-

Identifying Metabolic Bottlenecks: Pinpointing enzymes or pathways that limit the production of a desired metabolite in metabolic engineering.

-

Understanding Disease Metabolism: Characterizing the metabolic reprogramming that occurs in diseases like cancer.

-

Drug Discovery: Evaluating the on-target and off-target effects of drugs on cellular metabolism.

Experimental Protocol: A High-Level ¹³C-MFA Workflow

The following protocol provides a general outline for performing a ¹³C-MFA experiment in cultured cells.

1. Experimental Design:

- Define the metabolic network of interest and the specific fluxes to be quantified.

- Select an appropriate ¹³C-labeled tracer. The choice of tracer is critical for maximizing the information obtained from the experiment. For example, [1,2-¹³C]glucose is often used to resolve the fluxes between glycolysis and the pentose phosphate pathway.

2. Isotope Labeling Experiment:

- Culture cells in a defined medium containing the selected ¹³C-labeled substrate.

- It is crucial to ensure that the cells reach both a metabolic and isotopic steady state, where the intracellular fluxes and the labeling patterns of metabolites are constant over time.

3. Metabolite Extraction:

- Rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state. This is often achieved by quickly washing the cells with a cold saline solution and then adding a cold extraction solvent (e.g., 80% methanol).

- Extract the intracellular metabolites.

4. Isotopic Labeling Measurement:

- Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition).

5. Flux Estimation:

- Use specialized software (e.g., INCA, Metran) to perform the computational analysis.

- The software uses an iterative algorithm to find the set of intracellular fluxes that best explains the experimentally measured MIDs and other measured rates (e.g., substrate uptake and product secretion).

6. Statistical Analysis:

- Perform a goodness-of-fit analysis to ensure that the model provides a statistically acceptable fit to the experimental data.

- Calculate confidence intervals for the estimated fluxes to assess their precision.

Data Presentation: Visualizing Metabolic Fluxes

The results of a ¹³C-MFA study are often presented as a flux map, which is a diagram of the metabolic network with the calculated flux values indicated for each reaction. Quantitative data can also be summarized in a table.

| Reaction | Flux (nmol/10⁶ cells/hr) | 95% Confidence Interval |

| Glucose Uptake | 150.0 | [145.2, 154.8] |

| Glycolysis (Glucose -> Pyruvate) | 120.5 | [115.7, 125.3] |

| Pentose Phosphate Pathway | 29.5 | [25.1, 33.9] |

| PDH (Pyruvate -> Acetyl-CoA) | 85.3 | [81.2, 89.4] |

| Anaplerosis (Pyruvate -> OAA) | 15.2 | [12.9, 17.5] |

| TCA Cycle (Citrate -> OAA) | 95.8 | [91.6, 100.0] |

This is an example table with hypothetical data for illustrative purposes.

Visualization of the ¹³C-MFA Workflow

Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.

Drug Metabolism and Pharmacokinetics (DMPK): The Role of Deuterium Labeling

Stable isotopes, particularly deuterium (²H), play a crucial role in drug metabolism and pharmacokinetic (DMPK) studies. The "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium. This is based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes (like cytochrome P450s) than a carbon-hydrogen (C-H) bond.

Advantages of Deuterium Labeling in Drug Development:

-

Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure.

-

Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful metabolites can be minimized.

-

Potential for Lower Dosing and Less Frequent Administration: An improved pharmacokinetic profile can lead to a more convenient dosing regimen for patients.

-

Internal Standards for Bioanalysis: Deuterated analogs of a drug are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis due to their similar chemical and physical properties to the analyte.

Experimental Protocol: Evaluating a Deuterated Drug Candidate

This protocol outlines a typical preclinical study to compare the pharmacokinetic properties of a deuterated drug with its non-deuterated parent compound.

1. Compound Administration:

- Administer a single oral or intravenous dose of the non-deuterated and the deuterated compound to separate groups of laboratory animals (e.g., rats or mice). A crossover study design with a sufficient washout period between administrations can also be employed.

2. Plasma Sample Collection:

- Collect blood samples at various time points after drug administration.

- Process the blood samples to obtain plasma, which is then stored frozen until analysis.

3. Bioanalytical Method Validation:

- Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the deuterated and non-deuterated compounds in plasma.

- A deuterated analog is often used as an internal standard to ensure accuracy and precision.

4. Sample Analysis:

- Prepare the plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

- Analyze the samples using the validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

- Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and clearance (CL) for both compounds.

- Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated drug groups.

Data Presentation: Comparing Pharmacokinetic Profiles

The impact of deuteration on the pharmacokinetic properties of a drug is best presented in a comparative table.

| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |

| Cmax (ng/mL) | 850 ± 120 | 1250 ± 150 | 1.47 |

| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.5 | - |

| AUC (ng*hr/mL) | 4500 ± 650 | 9800 ± 800 | 2.18 |

| t½ (hr) | 4.2 ± 0.8 | 9.5 ± 1.2 | 2.26 |

| CL (L/hr/kg) | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.44 |

This is an example table with hypothetical data for illustrative purposes.

Visualization of a Metabolic Pathway and the Effect of Deuteration

Caption: The kinetic isotope effect slows the metabolism of a deuterated drug.

Other Key Applications

Beyond the core areas detailed above, stable isotope-labeled compounds are utilized in a wide array of research fields:

-

Tandem Mass Tag (TMT) Labeling: An isobaric labeling method for multiplexed quantitative proteomics, allowing for the simultaneous analysis of up to 16 or more samples.

-

Environmental Science: Tracing the fate of pollutants and nutrients in ecosystems.

-

Agricultural Research: Studying nitrogen uptake and utilization in crops using ¹⁵N-labeled fertilizers to improve efficiency and reduce environmental impact.

Conclusion

Stable isotope-labeled compounds are a cornerstone of modern quantitative biological research. From dissecting the intricacies of the proteome with SILAC to mapping the dynamic flow of metabolism with ¹³C-MFA and optimizing drug properties through deuteration, these powerful tools provide researchers with the ability to ask and answer fundamental questions about complex biological systems. As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further revolutionizing our understanding of biology, disease, and medicine.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Quantification of protein posttranslational modifications using stable isotope and mass spectrometry I: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Absolute quantitation of post-translational modifications [frontiersin.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to DL-Tyrosine-d2 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of DL-Tyrosine-d2 as an internal standard in quantitative mass spectrometry. It is designed to be accessible for researchers and scientists who are new to the field of mass spectrometry, while still providing the technical depth required for drug development professionals. This document will cover the core principles, detailed experimental protocols, and data analysis strategies for utilizing this compound.

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the primary goal is to accurately determine the concentration of a specific analyte in a complex mixture. However, the entire analytical process, from sample preparation to detection, is subject to variability that can affect the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities.

This compound is chemically identical to the endogenous analyte, DL-Tyrosine, but has a slightly higher molecular weight due to the replacement of two hydrogen atoms with deuterium atoms. This mass difference is easily detectable by a mass spectrometer. By adding a known amount of this compound to a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous tyrosine. Therefore, the ratio of the signal from the endogenous analyte to the signal from the SIL-IS remains constant, allowing for highly accurate quantification.

Data Presentation: Key Mass Information

For accurate quantification, it is essential to know the precise mass-to-charge ratios (m/z) of both the analyte and the internal standard, as well as their major fragment ions. Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis, which results in the protonation of the molecule ([M+H]+).

| Compound | Molecular Formula | Exact Molecular Weight (Da) | [M+H]+ m/z (Precursor Ion) | Major Fragment Ion m/z (Product Ion) |

| DL-Tyrosine | C₉H₁₁NO₃ | 181.0739 | 182.0812 | 136.0758 |

| This compound | C₉H₉D₂NO₃ | 183.0864 | 184.0937 | 138.0883 |

Note: The major fragmentation pathway for tyrosine involves the loss of the carboxyl group (HCOOH), resulting in a characteristic neutral loss of 46.0054 Da.

Experimental Protocols

This section outlines a typical workflow for the quantitative analysis of tyrosine in a biological matrix (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

Thaw Samples: Thaw plasma samples and the this compound internal standard stock solution on ice.

-

Prepare Internal Standard Spiking Solution: Dilute the this compound stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to a known concentration. This concentration should be chosen to be within the linear range of the assay and comparable to the expected endogenous tyrosine concentrations.

-

Spike Samples: In a microcentrifuge tube, add a small, precise volume of the this compound spiking solution to a known volume of the plasma sample. For example, add 10 µL of a 10 µM this compound solution to 90 µL of plasma. Vortex briefly to mix.

-

Protein Precipitation: Add a volume of ice-cold acetonitrile or methanol (typically 3-4 times the plasma volume) to the spiked sample. For the example above, add 300 µL of acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column is commonly used for amino acid analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DL-Tyrosine: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 136.1.

-

This compound: Precursor ion (Q1) m/z 184.1 → Product ion (Q3) m/z 138.1.

-

-

Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 10-20 eV for this type of fragmentation.

-

Dwell Time: Typically 50-100 ms per transition.

Mandatory Visualizations

Experimental Workflow

The Biological Significance of Tyrosine and Its Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine, a non-essential amino acid, holds a pivotal position in cellular physiology, extending far beyond its fundamental role as a protein building block. Its unique phenolic side chain makes it a critical node in signal transduction pathways, primarily through post-translational modifications like phosphorylation and sulfation. Furthermore, tyrosine serves as the precursor to a host of vital biomolecules, including neurotransmitters, hormones, and pigments. The advent of stable and radioactive isotopes of tyrosine has provided powerful tools to interrogate its complex metabolic fate and role in signaling cascades. This technical guide provides a comprehensive overview of the biological significance of tyrosine, detailing its metabolic pathways, its central role in signaling, and the application of its isotopes in research and drug development. The guide includes structured quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for professionals in the life sciences.

Introduction: The Multifaceted Role of Tyrosine

L-Tyrosine is a proteinogenic amino acid synthesized in the body from phenylalanine.[1] Its classification as a non-essential amino acid belies its critical importance in a wide array of biological processes. The aromatic phenol group of tyrosine is central to its diverse functions, enabling it to participate in crucial enzymatic reactions and protein-protein interactions.

Beyond its incorporation into polypeptides, tyrosine is a key precursor molecule for the synthesis of:

-

Catecholamines: Dopamine, norepinephrine, and epinephrine, which function as neurotransmitters and hormones, are all derived from tyrosine.[2]

-

Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3), essential regulators of metabolism, are synthesized from tyrosine residues in the thyroid gland.[3]

-

Melanin: This pigment, responsible for skin and hair color, is produced through the enzymatic oxidation of tyrosine.[4]

The hydroxyl group on tyrosine's phenol ring is a primary target for post-translational modifications, most notably phosphorylation. Tyrosine phosphorylation, catalyzed by protein kinases, is a cornerstone of signal transduction, regulating cellular processes such as growth, differentiation, and metabolism.[5] Dysregulation of tyrosine kinase signaling is a hallmark of many diseases, including cancer, making it a major focus of drug development.

Tyrosine Metabolism: Synthesis and Catabolism

The metabolism of tyrosine is a tightly regulated process involving several key enzymatic steps.

2.1. Biosynthesis of Tyrosine

Tyrosine is primarily synthesized from the essential amino acid phenylalanine via a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).

2.2. Catabolism of Tyrosine

The breakdown of tyrosine occurs mainly in the liver through a series of enzymatic reactions that ultimately convert it into fumarate and acetoacetate. These products can then enter the citric acid cycle for energy production or be used for the synthesis of glucose and lipids.

Quantitative Data on Tyrosine

For ease of comparison, the following tables summarize key quantitative data related to tyrosine.

Table 1: Concentration of Tyrosine in Human Biological Fluids

| Biological Fluid | Concentration Range | Notes |

| Plasma | 38 - 110 µmol/L | Varies with diet and time of day. |

| Cerebrospinal Fluid (CSF) | Varies, can be influenced by plasma levels. | Elevated levels are observed in certain metabolic disorders. |

Table 2: Kinetic Parameters of Key Enzymes in Tyrosine Metabolism

| Enzyme | Substrate | K_m / K_d | k_cat | Organism/Source |

| Phenylalanine Hydroxylase (human) | Phenylalanine | 130 µM (K_d) | - | Recombinant human |

| Phenylalanine Hydroxylase (human) | Tetrahydrobiopterin (BH4) | 65 µM (K_d) | - | Recombinant human |

| Tyrosine Hydroxylase (human) | Tyrosine | 3 - 300 µM | - | Recombinant human |

| Tyrosine Hydroxylase (human) | (6R)-Tetrahydrobiopterin | Two K_m values observed | - | Recombinant human |

| Tyrosyl-tRNA Synthetase (bovine liver) | tRNATyr transcript | Increased K_m upon C-terminal domain deletion | Decreased k_cat upon C-terminal domain deletion | Bovine liver |

Tyrosine in Cellular Signaling: The Role of Phosphorylation

Tyrosine phosphorylation is a reversible post-translational modification that acts as a molecular switch to control protein activity, localization, and interaction with other proteins. This process is governed by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

4.1. Receptor Tyrosine Kinases (RTKs)

RTKs are a major class of cell surface receptors that possess intrinsic tyrosine kinase activity. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues within their intracellular domains. These phosphotyrosine residues serve as docking sites for downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, initiating a cascade of intracellular signaling events.

4.2. Non-Receptor Tyrosine Kinases

These are cytoplasmic or nuclear proteins that also catalyze the phosphorylation of tyrosine residues. They are often activated downstream of RTKs or other cell surface receptors and play crucial roles in relaying and amplifying cellular signals.

Key Tyrosine-Mediated Signaling Pathways

Diagram 1: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Caption: EGFR signaling cascade initiated by ligand binding and receptor dimerization.

Diagram 2: Insulin Receptor Signaling Pathway

Caption: Insulin signaling through the PI3K/Akt pathway.

Diagram 3: JAK-STAT Signaling Pathway

Caption: The JAK-STAT pathway for cytokine signal transduction.

Isotopes of Tyrosine and Their Applications

The use of isotopically labeled tyrosine has revolutionized the study of its metabolism and signaling roles.

5.1. Stable Isotopes

Stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and can be incorporated into tyrosine molecules. These labeled amino acids are used as tracers in metabolic studies and for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (MS).

-

Deuterated Tyrosine (e.g., L-Tyrosine-d₂): Used as internal standards in quantitative MS-based studies and to probe kinetic isotope effects in enzymatic reactions.

-

¹³C-labeled Tyrosine (e.g., L-Tyrosine-¹³C₆): Employed in metabolic flux analysis to trace the fate of the carbon skeleton of tyrosine through various metabolic pathways.

-

¹⁵N-labeled Tyrosine: Utilized in protein NMR studies to aid in structure determination and dynamics analysis.

5.2. Radioactive Isotopes

Radioactive isotopes of tyrosine, while less common in routine laboratory use due to safety considerations, have historically been important for tracing metabolic pathways and in autoradiography.

Experimental Protocols

This section provides detailed methodologies for key experiments involving tyrosine and its modifications.

6.1. Protocol for Phosphotyrosine Western Blotting